Cas no 2138569-09-0 (3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol)
![3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138569-09-0x500.png)
3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1160777
- 2138569-09-0
- 3-{2-azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol
- 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol
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- インチ: 1S/C14H22F3NO/c15-14(16,17)12-6-5-11(19)7-13(12)18-8-9-1-3-10(18)4-2-9/h9-13,19H,1-8H2
- InChIKey: LLHCBKGNKWEHKE-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCC(CC1N1CC2CCC1CC2)O)(F)F
計算された属性
- せいみつぶんしりょう: 277.16534881g/mol
- どういたいしつりょう: 277.16534881g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1160777-1.0g |
3-{2-azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol |
2138569-09-0 | 1g |
$0.0 | 2023-06-08 |
3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-olに関する追加情報
Comprehensive Overview of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138569-09-0)
The compound 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol (CAS No. 2138569-09-0) is a structurally unique molecule that has garnered significant interest in pharmaceutical and chemical research. Its complex bicyclic framework combined with a trifluoromethyl group and a hydroxyl functionality makes it a versatile intermediate for drug discovery and material science applications. Researchers are particularly intrigued by its potential in modulating biological targets due to the presence of the azabicyclo[2.2.2]octane moiety, which is known for its conformational rigidity and ability to enhance binding affinity.
In recent years, the demand for trifluoromethylated compounds has surged, driven by their widespread use in agrochemicals, pharmaceuticals, and advanced materials. The 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol stands out due to its balanced lipophilicity and metabolic stability, attributes often associated with the trifluoromethyl group. This has led to its exploration in the development of novel therapeutics, particularly in central nervous system (CNS) disorders and inflammation-related conditions, where the azabicyclo[2.2.2]octane scaffold is frequently employed.
Synthetic routes to 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol often involve multi-step processes, including cyclization reactions and selective functionalization of the cyclohexane ring. The compound's CAS No. 2138569-09-0 serves as a critical identifier for researchers sourcing high-purity samples for their studies. Given the growing emphasis on sustainable chemistry, recent efforts have focused on optimizing these synthetic pathways to reduce waste and improve yields, aligning with green chemistry principles.
From a pharmacological perspective, the 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol has shown promise in preclinical studies. Its ability to interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs), has sparked interest in its potential for treating neurodegenerative diseases. Additionally, the trifluoromethyl group's electron-withdrawing properties may enhance the compound's bioavailability, a key consideration in modern drug design.
The compound's physicochemical properties, including its solubility and stability, have also been subjects of investigation. Researchers are leveraging computational tools, such as molecular docking and density functional theory (DFT), to predict its behavior in biological systems. These studies are complemented by experimental data, ensuring a comprehensive understanding of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol and its derivatives.
In the context of material science, the azabicyclo[2.2.2]octane core offers a robust scaffold for designing advanced polymers and catalysts. The incorporation of the trifluoromethyl group further enhances thermal and chemical resistance, making such materials suitable for high-performance applications. This dual utility underscores the compound's significance across multiple scientific disciplines.
As the scientific community continues to explore 3-{2-Azabicyclo[2.2.2]octan-2-yl}-4-(trifluoromethyl)cyclohexan-1-ol, its role in addressing contemporary challenges—such as drug resistance and sustainable material development—remains a focal point. With ongoing advancements in synthetic methodologies and analytical techniques, this compound is poised to play a pivotal role in future innovations.
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